molecular formula C20H16N2O8S2 B2551791 3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid CAS No. 745029-05-4

3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid

Cat. No.: B2551791
CAS No.: 745029-05-4
M. Wt: 476.47
InChI Key: HXSRDGFHBVLOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Sulfonamide-Based PDZ Domain Inhibitors

The PDZ domain, a protein-protein interaction motif, has emerged as a critical target for modulating signaling pathways, including the Wnt pathway. Early efforts to inhibit PDZ-mediated interactions focused on peptide-based mimetics, but challenges in bioavailability and selectivity prompted the exploration of small-molecule sulfonamides.

Key milestones in sulfonamide-based PDZ inhibition include:

  • Sulindac : A non-steroidal anti-inflammatory drug repurposed as a Wnt inhibitor via PDZ domain binding.
  • Ky-02327 : A sulfonamide derivative with moderate binding affinity to Dvl-PDZ, serving as a prototype for structural optimization.
  • NPL-1011 : A bis-sulfonamide compound identified through virtual screening and NMR-based drug design, demonstrating improved binding specificity to Dvl-PDZ compared to earlier inhibitors.
Compound Binding Target KD (μM) Structural Features
Sulindac Dvl-PDZ 8.3 Single sulfonamide group
Ky-02327 Dvl-PDZ 10.6 Anthranilic acid backbone
NPL-1011 Dvl-1 PDZ 8.3 Bis-sulfonamide, two carboxyphenyl groups

Discovery and Research Evolution of NPL-1011

NPL-1011 was identified through a combination of virtual screening and NMR-based drug profiling . Key steps in its development include:

  • Structural Design :

    • The compound’s bis-sulfonamide architecture was designed to occupy the GLGF loop cavity of Dvl-PDZ while extending toward the PDZ surface.
    • X-ray crystallography revealed high complementarity between anthranilic acid derivatives and the PDZ binding pocket, guiding further optimization.
  • Binding Validation :

    • NMR titration experiments confirmed specific interactions with residues (e.g., S263, R320) in Dvl-3 PDZ.
    • Isothermal titration calorimetry (ITC) and chemical shift perturbation (CSP) assays established a binding constant (KD) of ~8.3 μM for Dvl-1 PDZ.
  • Functional Characterization :

    • NPL-1011 inhibits Wnt signaling in TOP-GFP assays (IC₅₀ ~50 μM) and reduces β-catenin levels, validating its role in canonical Wnt pathway modulation.

Significance in Wnt Signal Transduction Research

NPL-1011’s inhibition of Dvl-PDZ disrupts critical interactions in Wnt signaling:

  • Dvl-PDZ and Frizzled Receptor Binding : Dvl-PDZ recognizes the KTXXXW motif in Frizzled receptors, enabling signal transduction. NPL-1011 blocks this interaction, preventing downstream β-catenin stabilization.
  • Non-Canonical Wnt Pathways :
    • In Xenopus models, NPL-1011 modulates convergent extension by perturbing Dvl-Vangl interactions.
    • Inhibiting PDZ-mediated clustering of Frizzled-Dvl complexes reduces JNK activity, highlighting its role in non-canonical signaling.
Pathway Mechanism of Inhibition Biological Impact
Canonical Wnt Disrupts Dvl-PDZ/Frizzled binding Reduces β-catenin-driven gene expression
Non-Canonical Wnt Alters Dvl-Vangl interactions Modulates planar cell polarity and JNK signaling

Current Knowledge Framework and Research Priorities

Key Challenges :

  • Binding Affinity : While NPL-1011 outperforms early inhibitors (e.g., Sulindac), its KD (~8.3 μM) remains suboptimal for therapeutic applications.
  • Bioavailability : Larger sulfonamide derivatives (e.g., NPL-4011) face poor cell permeability due to high molecular weight and hydrogen bond acceptors.

Future Directions :

  • Structural Optimization :
    • Simplifying the bis-sulfonamide scaffold to improve Lipinski’s rule of five compliance.
    • Introducing fluorinated or heterocyclic substituents to enhance metabolic stability.
  • Target Specificity :

    • Distinguishing Dvl-PDZ from other PDZ domains (e.g., ZO1-PDZ1) to reduce off-target effects.
  • Synergistic Therapies :

    • Combining NPL-1011 with β-catenin inhibitors (e.g., PRI-724) to enhance anti-cancer efficacy.

Properties

IUPAC Name

2-[[3-[(3-carboxyphenyl)sulfonylamino]phenyl]sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O8S2/c23-19(24)13-5-3-7-15(11-13)31(27,28)21-14-6-4-8-16(12-14)32(29,30)22-18-10-2-1-9-17(18)20(25)26/h1-12,21-22H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSRDGFHBVLOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-carboxybenzenesulfonamide with 3-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Chemical Reactivity

The compound participates in several reaction types due to its reactive functional groups:

Acid-Base Reactions

The carboxylic acid group (-COOH) acts as a weak acid, undergoing deprotonation under basic conditions (e.g., NaOH) to form carboxylate ions. This reaction is critical for solubility modulation and subsequent nucleophilic substitution.

Nucleophilic Substitution

The sulfamoyl groups (-SO₂-NH-) can react with nucleophiles (e.g., amines, alcohols) to form amides or ethers. These substitutions are facilitated by acidic or basic catalysts.

Electrophilic Substitution

The aromatic rings are susceptible to electrophilic attack, particularly at positions ortho to the sulfamoyl groups. Common electrophiles include nitro groups or acylating agents.

Deprotonation Pathway

The carboxylic acid group undergoes deprotonation via a two-step mechanism:

  • Hydrogen Bonding : Water or alcohol molecules stabilize the transition state.

  • Base-Mediated Extraction : A strong base (e.g., NaOH) abstracts the proton, forming a carboxylate ion.

Sulfamoyl Group Reactivity

The sulfamoyl group (-SO₂-NH-) can act as an electrophile in substitution reactions. For example, in the presence of amines, the NH group substitutes with the amine nucleophile, forming stable amides.

PDZ Domain Binding

Crystallographic studies reveal that the compound binds to the PDZ domain of Dishevelled (Dvl) proteins via:

  • Hydrogen Bonding : The carboxyl group forms hydrogen bonds with residues in the carboxylate-binding loop (e.g., I262, G261) .

  • Hydrophobic Interactions : The aromatic rings interact with the hydrophobic pocket of the PDZ domain .

Interaction Type Key Features
Hydrogen BondingCarboxyl group → β-strand residues
Hydrophobic Pocket BindingAromatic rings → PDZ domain cavity

Structural Stability

Thermal analysis (e.g., DSC) indicates high stability due to extensive hydrogen bonding networks, as evidenced in crystallographic data .

Scientific Research Applications

Biological Activities

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Properties : Compounds with sulfamoyl groups have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Structural analogs have been investigated for their ability to inhibit inflammatory pathways, potentially useful in treating conditions such as arthritis.
  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting that 3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid may also possess anticancer properties.

While specific data on this compound's activity is limited, its structural analogs indicate a promising therapeutic potential .

Therapeutic Applications

The potential applications of this compound in therapeutic settings include:

  • Drug Development : Its unique structure may serve as a lead compound for developing new pharmaceuticals targeting diseases mediated by specific enzymes or receptors.
  • Enzyme Inhibition Studies : Interaction studies suggest that it may bind effectively to enzymes like carbonic anhydrases or proteases, providing insights into its mechanisms of action and therapeutic efficacy.
  • Research in Sodium Channel-Mediated Diseases : Given its structural similarities to other benzenesulfonamide compounds, there is potential for exploring its use in treating sodium channel-mediated conditions such as epilepsy .

Mechanism of Action

The mechanism of action of 3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Binding Affinity

Key Analogues:
  • Compound 4 (2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid): Replaces a sulfur atom in compound 3 with a sulfamoyl group. Molecular modeling reveals a higher binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol for compound 3), attributed to enhanced hydrogen bonding and electrostatic interactions . This modification underscores the importance of sulfamoyl groups in improving target engagement.
  • Ky-02327 :

    • A structurally distinct sulfonamide with a KD of 8.3 ± 0.8 µM for Dvl-1 PDZ .
    • Despite lacking dual sulfamoyl groups, its affinity is comparable to NPL-1011, suggesting alternative binding mechanisms.
Table 1: Binding Affinity and Structural Features
Compound Name Key Structural Features Binding Affinity (KD) Target Reference
NPL-1011 Dual sulfamoyl, dual benzoic acid <10 µM Dvl-1/Dvl-3 PDZ
Compound 4 Sulfamoyl, benzo[de]isoquinolinone −8.53 kcal/mol (ΔG) Undisclosed
Ky-02327 Single sulfonamide, heteroaromatic core 8.3 ± 0.8 µM Dvl-1 PDZ

Substituent Effects on Activity

Electron-Withdrawing Groups (EWGs):
  • Compound 10q and 10r ():
    • Feature trifluoromethyl (CF3) and chloro (Cl) substituents.
    • These EWGs enhance metabolic stability and binding selectivity, though their direct impact on PDZ affinity remains unquantified .
Chlorophenyl Derivatives:
  • No binding data available, but similar compounds show moderate activity in cytotoxicity assays .
Benzyl and Trifluoromethyl Derivatives:
  • 3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid ():
    • Combines benzyl, CF3, and Cl substituents.
    • Predicted pKa of 3.39 suggests favorable solubility at physiological pH, though its biological activity is unreported .

Biological Activity

3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid, also known by its CAS number 745029-05-4, is a complex organic compound characterized by multiple functional groups, including sulfamoyl and carboxylic acid moieties. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N2O8S2C_{20}H_{16}N_2O_8S_2, with a molecular weight of approximately 476.48 g/mol. Its intricate structure includes a benzoic acid core substituted with sulfamoyl and carboxyphenyl groups, which are crucial for its biological interactions.

Property Value
Molecular FormulaC20H16N2O8S2
Molecular Weight476.48 g/mol
CAS Number745029-05-4

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities. While specific data on the biological activity of this compound is limited, insights can be drawn from related compounds.

Antimicrobial Activity

Compounds with sulfamoyl groups have shown promising antimicrobial properties. For instance, analogs of this compound have been reported to inhibit bacterial growth by targeting essential metabolic pathways.

Anti-inflammatory Properties

Research indicates that similar sulfamoyl-containing compounds can modulate inflammatory responses. The presence of the carboxylic acid group may enhance the compound's ability to interact with pro-inflammatory cytokines.

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Compounds with analogous structures have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfamoyl groups may interact with enzymes such as carbonic anhydrases or proteases, inhibiting their activity.
  • Cellular Pathway Modulation : The compound may influence signaling pathways involved in inflammation and cancer progression.
  • Binding Affinity : Preliminary data suggest that compounds with similar structures exhibit varying binding affinities to biological targets, which could be critical for their therapeutic efficacy.

Case Studies and Research Findings

While direct studies on this compound are sparse, research on related compounds provides valuable insights:

  • Antimicrobial Studies : A study examined the antimicrobial activity of sulfamoyl derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
  • Inflammation Models : In vitro studies using macrophage cell lines showed that sulfamoyl derivatives reduced the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.
  • Cancer Cell Lines : Research involving various cancer cell lines indicated that structurally related compounds induced apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid, and what critical reaction conditions are required?

  • Methodological Answer : Synthesis typically involves sequential sulfamoylation and carboxylation steps. For analogous compounds (e.g., sulfamoyl benzoic acid derivatives), chlorination of precursor acids using chlorine gas with FeCl₃ as a catalyst under controlled temperatures (30–50°C) is common . Post-synthetic purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures >95% purity, as noted for related sulfamoyl benzoates .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ resolve sulfamoyl and carboxyl proton environments, with characteristic shifts at δ 10–12 ppm (carboxylic acid) and δ 7–8 ppm (aromatic protons) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms functional groups (e.g., S=O stretches at 1150–1250 cm⁻¹, carboxylic acid O-H at 2500–3300 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (<1 mg/mL at 25°C). Solubility in ethanol is moderate (10–20 mg/mL) .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of sulfamoyl groups. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. What experimental design challenges arise when optimizing the yield of multi-step syntheses for this compound?

  • Methodological Answer : Key challenges include:

  • Intermediate Stability : Sulfamoyl intermediates are prone to oxidation; use reducing agents (e.g., ascorbic acid) in situ .
  • Byproduct Formation : Competing sulfonation at ortho positions can occur. Mitigate via slow reagent addition and low-temperature (–10°C) reactions .
  • Yield Optimization : Design fractional factorial experiments (e.g., varying temperature, catalyst loading) to identify critical parameters. For example, a 15% yield increase was achieved by adjusting FeCl₃ concentration from 0.5 to 1.0 mol% in analogous syntheses .

Q. How can researchers resolve contradictory data in bioactivity assays involving this compound?

  • Methodological Answer : Contradictions often stem from:

  • Purity Variability : Impurities (e.g., unreacted sulfamoyl precursors) may interfere with assays. Validate purity via LC-MS before testing .
  • Assay Conditions : pH-dependent solubility affects dose-response curves. Pre-dissolve in DMSO and dilute in buffer (pH 7.4) to ensure consistency .
  • Statistical Validation : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm bioactivity. For instance, discrepancies in IC₃₀ values for similar compounds were resolved by cross-validating with SPR binding studies .

Q. What strategies are employed to study this compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., carbonic anhydrase). For sulfamoyl derivatives, key interactions include hydrogen bonding with Zn²⁺ ions and hydrophobic contacts with phenylalanine residues .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). A recent study on analogous benzoic acids revealed non-competitive inhibition of COX-2 with Ki = 0.8 µM .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict logP (target <3), solubility (ESOL model), and CYP450 interactions. For example, methyl substitution at the 4-position reduced logP from 2.8 to 2.3 in derivatives .
  • QSAR Modeling : Develop 2D/3D-QSAR models using IC₃₀ data from analogous compounds. A recent model achieved R² = 0.89 for sulfamoyl benzoates, identifying electron-withdrawing groups as critical for activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.